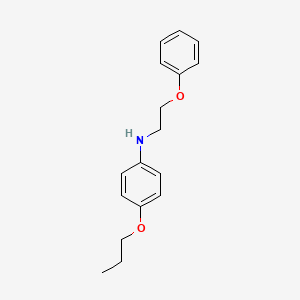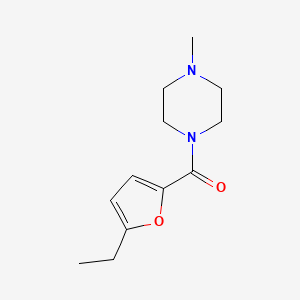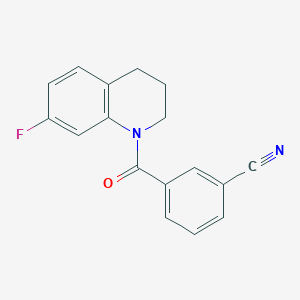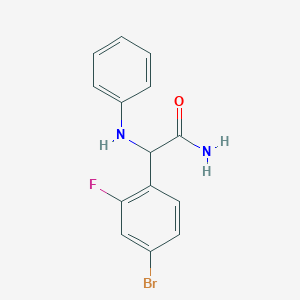
N-(2-phenoxyethyl)-4-propoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyethyl)-4-propoxyaniline, also known as PPOEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. PPOEA belongs to the family of aniline derivatives and is commonly used as a building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of N-(2-phenoxyethyl)-4-propoxyaniline is not fully understood, but several studies have suggested that it works by inhibiting the growth of cancer cells through the induction of apoptosis. N-(2-phenoxyethyl)-4-propoxyaniline has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
N-(2-phenoxyethyl)-4-propoxyaniline has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-phenoxyethyl)-4-propoxyaniline can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that N-(2-phenoxyethyl)-4-propoxyaniline can reduce tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of N-(2-phenoxyethyl)-4-propoxyaniline is its versatility as a building block for the synthesis of various organic compounds. N-(2-phenoxyethyl)-4-propoxyaniline is also relatively easy to synthesize and is commercially available. However, one of the limitations of N-(2-phenoxyethyl)-4-propoxyaniline is its potential toxicity, which requires careful handling in the laboratory.
将来の方向性
There are several future directions for the study of N-(2-phenoxyethyl)-4-propoxyaniline. One potential direction is the development of new pharmaceuticals based on N-(2-phenoxyethyl)-4-propoxyaniline for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another potential direction is the use of N-(2-phenoxyethyl)-4-propoxyaniline as a building block for the synthesis of new materials with unique properties, such as conducting polymers and liquid crystals. Finally, further studies are needed to fully understand the mechanism of action of N-(2-phenoxyethyl)-4-propoxyaniline and its potential toxicity, which will be critical for its safe use in various applications.
合成法
The synthesis of N-(2-phenoxyethyl)-4-propoxyaniline can be achieved through several methods, including the reaction of 4-bromoaniline with 2-phenoxyethyl alcohol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-nitroaniline with 2-phenoxyethanol, followed by reduction with iron and hydrochloric acid.
科学的研究の応用
N-(2-phenoxyethyl)-4-propoxyaniline has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(2-phenoxyethyl)-4-propoxyaniline is in the development of new pharmaceuticals. Several studies have shown that N-(2-phenoxyethyl)-4-propoxyaniline exhibits potent antitumor activity, making it a potential candidate for the development of new cancer drugs. N-(2-phenoxyethyl)-4-propoxyaniline has also been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(2-phenoxyethyl)-4-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-13-19-17-10-8-15(9-11-17)18-12-14-20-16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHHEBZKBDEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-4-propoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)


![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)
![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)
